Entacapone Safety Advantage: Lower Risk of Serious Adverse Events vs Tolcapone and Opicapone
Entacapone demonstrates a significantly lower risk of serious adverse events (AEs) compared to both Tolcapone and Opicapone. In a head-to-head phase IV comparative study, Entacapone showed a markedly reduced risk for serious AEs relative to Opicapone (OR = 0.0732, p < 0.001) and Tolcapone (OR = 0.0872, p < 0.001) [1]. This is supported by normalized AE incidence data from the FDA Adverse Event Reporting System (FAERS), which also shows a lower total AE risk for Entacapone vs. Opicapone (OR = 0.0435, p < 0.001) and Tolcapone (OR = 0.1397, p < 0.001) [1].
| Evidence Dimension | Risk of Serious Adverse Events (AEs) |
|---|---|
| Target Compound Data | OR = 0.0732 (vs. Opicapone); OR = 0.0872 (vs. Tolcapone) |
| Comparator Or Baseline | Opicapone and Tolcapone (reference group, OR=1) |
| Quantified Difference | Risk reduction of 92.68% vs. Opicapone and 91.28% vs. Tolcapone |
| Conditions | Phase-IV post-marketing analysis using FDA Adverse Event Reporting System (FAERS) data (2018-2023), normalized for drug exposure. |
Why This Matters
This superior safety profile is critical for long-term patient management and reduces the need for intensive monitoring, making Entacapone a preferred choice for both clinical and research applications.
- [1] Müller T, et al. Safety of COMT-inhibitors in parkinson's disease: a phase-IV comparative study on adverse events of Tolcapone, Entacapone and Opicapone. J Neural Transm. 2025. View Source
